molecular formula C19H16ClN3O3S B3923918 (5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3923918
M. Wt: 401.9 g/mol
InChI Key: SVVDYUMVXPFBGQ-RVDMUPIBSA-N
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Description

(5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinyl-furan moiety, and a diazinane-dione core

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-12-3-5-13(6-4-12)23-18(25)15(17(24)21-19(23)27)11-14-7-8-16(26-14)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,21,24,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVDYUMVXPFBGQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane-dione structure, followed by the introduction of the chlorophenyl and pyrrolidinyl-furan groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a candidate for developing treatments for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane-dione derivatives and chlorophenyl-containing molecules. Examples include:

  • 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-2-one
  • 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanone

Uniqueness

What sets (5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-1-(4-Chlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

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